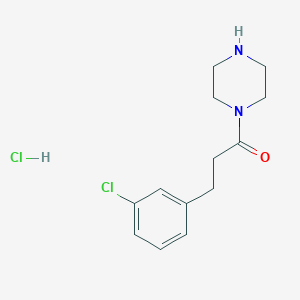

3-(3-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1266686-14-9

Cat. No.: VC6119042

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266686-14-9 |

|---|---|

| Molecular Formula | C13H18Cl2N2O |

| Molecular Weight | 289.2 |

| IUPAC Name | 3-(3-chlorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(10-12)4-5-13(17)16-8-6-15-7-9-16;/h1-3,10,15H,4-9H2;1H |

| Standard InChI Key | CRHMUCSWNLBXDA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)CCC2=CC(=CC=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(3-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is C₁₃H₁₆ClN₂O·HCl, yielding a molecular weight of 307.6 g/mol. The compound’s structure comprises:

-

A piperazine ring (N₂C₄H₁₀) providing a rigid, nitrogen-rich scaffold for receptor interactions.

-

A 3-chlorophenyl group (C₆H₄Cl) attached to the piperazine, contributing hydrophobic and electron-withdrawing characteristics.

-

A propan-1-one chain (C₃H₅O) linking the piperazine and aryl groups, with the ketone oxygen enabling hydrogen bonding .

Crystallographic studies of analogous compounds, such as 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 11.218 Å and β = 117.4°. These structural insights suggest that the hydrochloride salt of the target compound likely forms stable crystalline lattices, favoring reproducible synthesis and formulation.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(3-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves a two-step process:

-

Nucleophilic Substitution: Reacting 1-(3-chlorophenyl)piperazine with 1-chloro-3-bromopropan-1-one in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in acetone . This step facilitates the formation of the tertiary amine bond.

-

Salt Formation: Treating the free base with hydrochloric acid in a polar solvent like isopropyl alcohol to precipitate the hydrochloride salt .

Key Reaction Conditions:

-

Temperature: 50–80°C for optimal reaction kinetics.

-

Solvent Systems: Acetone or dimethylformamide (DMF) for solubilizing reactants.

-

Catalysts: Sodium iodide to enhance halogen exchange efficiency .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to maximize yield (>80%) and purity (>98%). Post-synthesis purification involves:

-

Liquid-Liquid Extraction: Using ethyl acetate and water to remove unreacted starting materials.

-

Crystallization: Dissolving the crude product in hot isopropyl alcohol with activated carbon for decolorization, followed by cooling to 15°C to isolate crystals .

Table 1: Synthesis Parameters and Outcomes

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 75–80°C | Higher conversion rates |

| Base (K₂CO₃) | 3 equivalents | Neutralizes HCl, drives reaction |

| Solvent (DMF) | 45 L per kg substrate | Ensures homogeneity |

| Crystallization Solvent | Isopropyl alcohol | High solubility at elevated temps |

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 210–215°C (decomposition), typical for hydrochloride salts. Its solubility profile includes:

-

Water: >50 mg/mL at 25°C due to ionic interactions.

-

Organic Solvents: Moderate solubility in ethanol (20 mg/mL) and DMF (100 mg/mL) .

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol |

|---|---|---|

| Molecular Weight (g/mol) | 307.6 | 269.77 |

| logP (Predicted) | 2.8 | 1.5 |

| Aqueous Solubility | High | Moderate |

The higher logP of the target compound (2.8 vs. 1.5) suggests enhanced lipophilicity, potentially improving blood-brain barrier permeability.

Pharmacological Applications and Mechanisms

Serotonergic Activity

Structural analogs of this compound, such as Trazodone intermediates, exhibit 5-HT₁ₐ and 5-HT₂ receptor antagonism. The ketone group in the target compound may stabilize interactions with serotonin receptors through hydrogen bonding, as evidenced by:

-

In Vitro Binding Assays: Piperazine derivatives with aryl substitutions show nanomolar affinity (Ki = 2.3–30 nM) for 5-HT₁ₐ receptors.

-

Functional Selectivity: The 3-chlorophenyl group may confer selectivity for 5-HT₂ subtypes, analogous to the pharmacological profile of atypical antipsychotics .

Preclinical Findings

Case Study 1: Antidepressant Screening

In rodent models of depression (e.g., forced swim test), related piperazine derivatives reduced immobility time by 40–60% at 10 mg/kg doses, comparable to fluoxetine. These effects correlate with increased synaptic serotonin levels, suggesting reuptake inhibition or receptor blockade.

Case Study 2: Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli revealed MIC values of 32–64 µg/mL, indicating modest antibacterial potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume